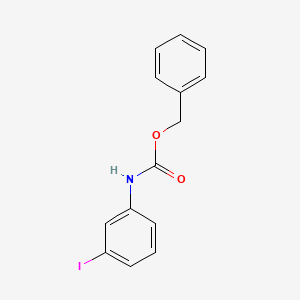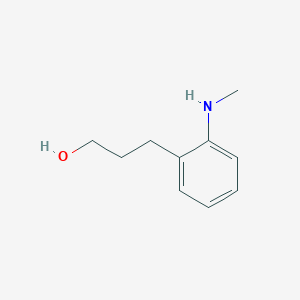
3-(2-(Methylamino)phenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Solubility: It is slightly soluble in water and miscible with alcohol and ether solvents.
- Functional groups: The molecule contains one alcohol group (hydroxyl) and one methylamino group, making it weakly basic.
3-(Methylamino)propan-1-ol: is an organic compound with the chemical formula . It is a colorless to pale yellow liquid with a fishy odor.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug development.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
- The exact mechanism of action for 3-(Methylamino)propan-1-ol depends on its specific application. It may interact with cellular receptors or enzymes, affecting various pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember that safety precautions should be taken when handling this compound due to its corrosive nature
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-[2-(methylamino)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-11-10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7,11-12H,4,6,8H2,1H3 |
InChI Key |
AMMHQQJKLAVRIT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


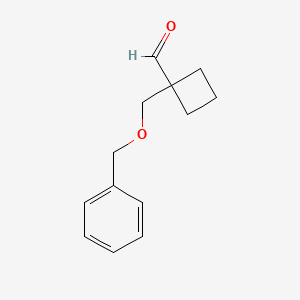
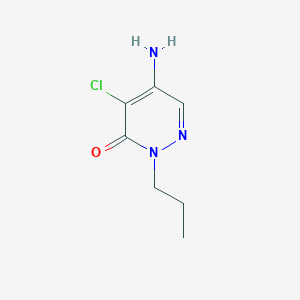
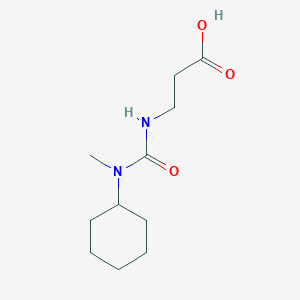
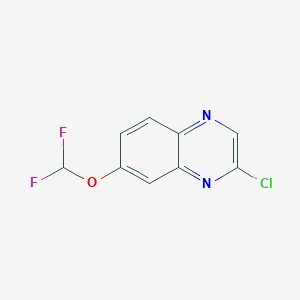
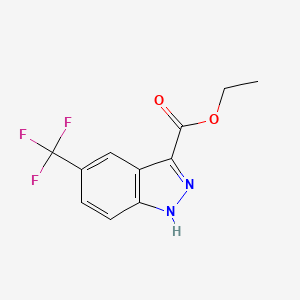
![2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028679.png)
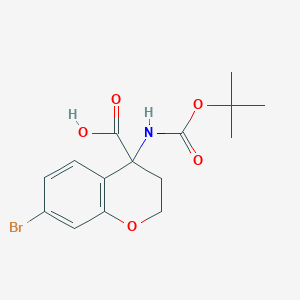
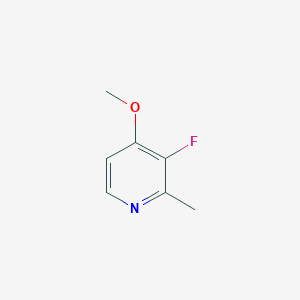
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)
![2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one](/img/structure/B13028699.png)

![Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13028709.png)

